

(+)-Strigone: A Carotenoid-Derived Signaling Molecule Orchestrating Plant Development and Symbiosis

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Compound of Interest

Compound Name: (+)-Strigone

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

(+)-Strigone belongs to the strigolactone (SL) family, a class of carotenoid-derived phytohormones that play a pivotal role in regulating plant architecture and mediating interactions with symbiotic and parasitic organisms in the rhizosphere. This technical guide provides a comprehensive overview of **(+)-Strigone** as a signaling molecule, detailing its biosynthetic pathway, mechanism of perception and signal transduction, and its multifaceted physiological roles. The document includes a compilation of quantitative data from related strigolactones to provide a comparative context, detailed experimental protocols for the study of SLs, and visual diagrams of the core signaling pathway and experimental workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

Strigolactones (SLs) were initially identified as germination stimulants for parasitic weeds of the genera *Striga* and *Orobanche*. Subsequently, their role as crucial signaling molecules for establishing symbiosis with arbuscular mycorrhizal (AM) fungi was discovered[1][2]. It is now well-established that SLs, including **(+)-Strigone**, are endogenous plant hormones that regulate various aspects of plant development, most notably shoot branching[3][4]. Their dual

function as both internal and external signals makes them a fascinating subject of study with significant potential for agricultural and biotechnological applications.

Biosynthesis of (+)-Strigone

(+)-Strigone, like all strigolactones, is derived from the carotenoid biosynthesis pathway[5]. The core biosynthetic pathway leading to the precursor of most strigolactones, carlactone, is conserved among many plant species.

Key Enzymes in Strigolactone Biosynthesis:

- D27 (DWARF27): An iron-containing protein that catalyzes the isomerization of all-trans- β -carotene to 9-cis- β -carotene in the plastid.
- CCD7 (CAROTENOID CLEAVAGE DIOXYGENASE 7): Cleaves 9-cis- β -carotene to produce 9-cis- β -apo-10'-carotenal.
- CCD8 (CAROTENOID CLEAVAGE DIOXYGENASE 8): Acts on 9-cis- β -apo-10'-carotenal to form carlactone, the central precursor for all strigolactones.
- MAX1 (MORE AXILLARY GROWTH 1): A cytochrome P450 monooxygenase that catalyzes the conversion of carlactone into various strigolactones, including the precursors to **(+)-Strigone**. Further species-specific enzymes are involved in the final structural modifications that lead to the diversity of strigolactones observed in nature.

Signaling Pathway of (+)-Strigone

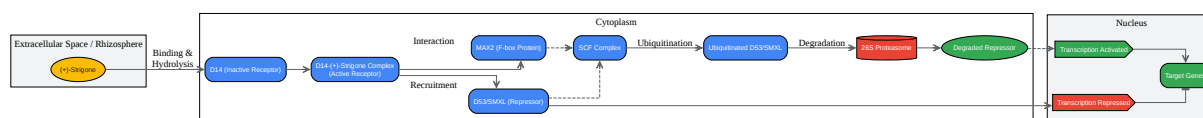
The perception and transduction of the **(+)-Strigone** signal involve a unique mechanism centered around an α/β -hydrolase receptor and targeted protein degradation.

The key components of the strigolactone signaling pathway are:

- D14 (DWARF14): An α/β -hydrolase that functions as the strigolactone receptor[6]. It binds and hydrolyzes **(+)-Strigone**, which induces a conformational change in the receptor protein.
- MAX2 (MORE AXILLARY GROWTH 2) / D3 (DWARF3): An F-box protein that is a component of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.

- D53 (DWARF53) / SMXLs (SUPPRESSOR OF MAX2 1-LIKE): Repressor proteins that inhibit the expression of downstream target genes.

Upon binding and hydrolysis of **(+)-Strigone**, the D14 receptor undergoes a conformational change that allows it to interact with the MAX2 F-box protein and the D53/SMXL repressor. This interaction leads to the ubiquitination and subsequent degradation of the D53/SMXL repressor by the 26S proteasome. The degradation of these repressors allows for the transcription of downstream genes that regulate processes such as shoot branching inhibition.



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Caption: The **(+)-Strigone** signaling pathway.

Quantitative Data

Precise quantitative data for **(+)-Strigone** is limited in the literature. Therefore, data for the widely studied synthetic strigolactone analog, GR24, and other natural strigolactones are presented here to provide a comparative context for bioactivity.

Table 1: Bioactivity of Strigolactones in Seed Germination of Parasitic Plants

Compound	Parasitic Plant	EC50 (M)	Reference
GR24	Striga hermonthica	~10 ⁻¹⁰ - 10 ⁻¹¹	(Umehara et al., 2008)
5-Deoxystrigol	Orobanche minor	~10 ⁻¹¹	(Kim et al., 2010)
Orobanchol	Orobanche minor	~10 ⁻¹²	(Kim et al., 2010)

Table 2: Bioactivity of Strigolactones in Shoot Branching Inhibition

Compound	Plant Species	Concentration (M)	Effect	Reference
GR24	Arabidopsis thaliana	10 ⁻⁶	Significant inhibition of bud outgrowth	[7]
GR24	Rice (Oryza sativa)	10 ⁻⁷	Inhibition of tillering	(Umehara et al., 2008)
GR24	Pea (Pisum sativum)	10 ⁻⁶	Inhibition of axillary bud growth	[8]

Table 3: Binding Affinity of Strigolactones to the D14 Receptor

Compound	Receptor	Method	Kd (μM)	Reference
GR24	Rice D14	Isothermal Titration Calorimetry (ITC)	~0.4	[9]
GR24	Arabidopsis D14	Scintillation Proximity Assay (SPA)	~1.3	[10]

Experimental Protocols

Extraction and Quantification of Strigolactones from Root Exudates

This protocol describes a general method for the extraction and quantification of strigolactones from plant root exudates using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

- Plant Growth and Exudate Collection:
 - Grow plants hydroponically in a nutrient-sufficient medium.
 - To induce strigolactone production, transfer plants to a phosphate-deficient medium for 1-2 weeks.
 - Collect the hydroponic solution containing the root exudates.
- Solid-Phase Extraction (SPE):
 - Pass the collected root exudate solution through a C18 SPE cartridge to retain the strigolactones.
 - Wash the cartridge with water to remove polar impurities.
 - Elute the strigolactones from the cartridge with acetone or acetonitrile.
- Sample Concentration and Preparation:
 - Evaporate the solvent from the eluate under a stream of nitrogen.
 - Reconstitute the dried residue in a small volume of acetonitrile/water for LC-MS/MS analysis.
- LC-MS/MS Analysis:
 - Inject the prepared sample into an LC-MS/MS system equipped with a C18 column.
 - Use a gradient of water and acetonitrile, both with formic acid, as the mobile phase.

- Perform mass spectrometry in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for each target strigolactone.
- Quantify the strigolactones by comparing their peak areas to those of known concentrations of authentic standards[11][12][13][14][15].

Seed Germination Bioassay for Strigolactone Activity

This bioassay is used to determine the germination-stimulating activity of strigolactones on the seeds of parasitic plants.

- Seed Sterilization and Preconditioning:
 - Surface sterilize parasitic plant seeds (e.g., *Striga hermonthica*) with a solution of sodium hypochlorite.
 - Rinse the seeds thoroughly with sterile distilled water.
 - Place the sterilized seeds on glass fiber filter paper in a petri dish and moisten with sterile water.
 - Incubate the seeds in the dark at 25-30°C for 7-14 days to precondition them for germination.
- Treatment with Strigolactones:
 - Prepare a dilution series of the strigolactone to be tested in sterile water or a suitable solvent control.
 - Apply a small volume of each dilution to the preconditioned seeds.
 - Include a positive control (e.g., GR24) and a negative control (solvent only).
- Incubation and Germination Assessment:
 - Seal the petri dishes and incubate them in the dark at 25-30°C for 24-72 hours.

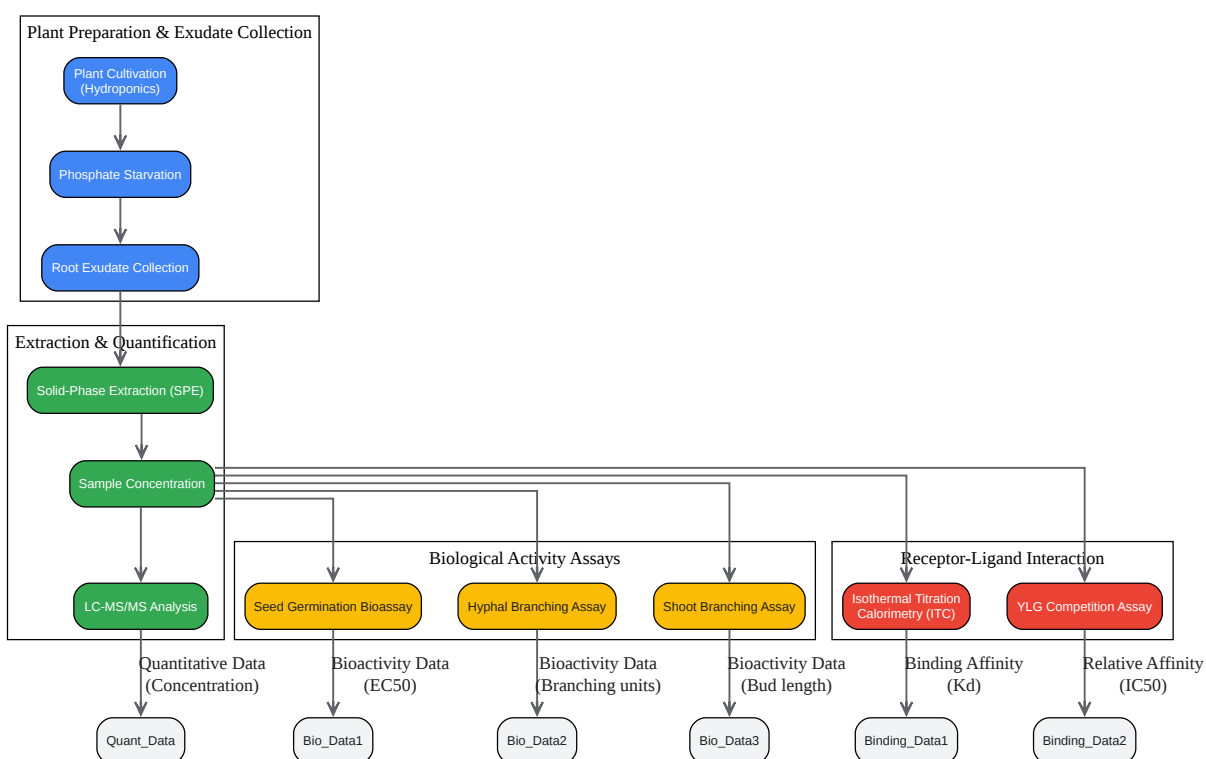
- Count the number of germinated seeds (those with a visible radicle) under a dissecting microscope.
- Calculate the germination percentage for each concentration and determine the EC50 value^{[16][17][18][19][20]}.

Isothermal Titration Calorimetry (ITC) for Receptor-Ligand Binding

ITC is a powerful technique to directly measure the thermodynamic parameters of binding interactions, including the binding affinity (K_d), enthalpy (ΔH), and stoichiometry (n).

- Protein and Ligand Preparation:
 - Express and purify the D14 receptor protein.
 - Dissolve the purified protein and the strigolactone ligand in the same buffer to avoid heats of dilution.
 - Degas both solutions to prevent air bubbles during the experiment.
- ITC Experiment Setup:
 - Load the D14 protein solution into the sample cell of the ITC instrument.
 - Load the strigolactone solution into the injection syringe.
 - Set the experimental parameters, including temperature, stirring speed, and injection volume.
- Titration and Data Analysis:
 - Perform a series of injections of the strigolactone ligand into the protein solution.
 - The instrument measures the heat released or absorbed during each injection.
 - Integrate the heat peaks and plot them against the molar ratio of ligand to protein.

- Fit the resulting binding isotherm to a suitable binding model to determine the K_d , ΔH , and n [10][21][22][23][24].



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Caption: General experimental workflow for strigolactone analysis.

Conclusion and Future Perspectives

(+)-Strigone and other strigolactones are versatile signaling molecules with profound effects on plant development and interactions with the soil biome. A thorough understanding of their biosynthesis, signaling, and physiological roles is crucial for leveraging their potential in agriculture. For instance, the development of synthetic strigolactone analogs could be used to induce suicidal germination of parasitic weeds, thereby reducing their seed bank in the soil. Furthermore, manipulating strigolactone levels in crops could lead to optimized plant architecture for improved yield and enhanced symbiotic relationships with mycorrhizal fungi for better nutrient uptake.

Future research should focus on elucidating the complete biosynthetic pathways of diverse strigolactones across different plant species and identifying the full spectrum of downstream target genes regulated by the strigolactone signaling pathway. Moreover, obtaining more specific quantitative data on the binding affinities and bioactivities of individual natural strigolactones like **(+)-Strigone** will be essential for the rational design of new agrochemicals and the genetic engineering of crops with desirable traits. The detailed protocols and conceptual frameworks provided in this guide are intended to support these future endeavors and accelerate the translation of fundamental research into practical applications for a more sustainable agriculture.

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